molecular formula C12H15Cl2N2O4P B2686060 Bis(4-aminophenyl) hydrogen phosphate dihydrochloride CAS No. 1335042-16-4

Bis(4-aminophenyl) hydrogen phosphate dihydrochloride

Cat. No.: B2686060
CAS No.: 1335042-16-4
M. Wt: 353.14
InChI Key: CNGBSVANSPXBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(4-aminophenyl) hydrogen phosphate dihydrochloride” is a chemical compound with the molecular formula C12H15Cl2N2O4P . It has a molecular weight of 353.14 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO)”, was synthesized and incorporated into a polyimide (PI) molecular chain in a study .


Molecular Structure Analysis

The molecular structure of “this compound” includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and phosphorus (P) . The exact structure could not be found in the search results.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 353.14 . Other properties such as rotatable bond count, hydrogen bond donor count, hydrogen bond acceptor count, and topological polar surface area were also found .

Scientific Research Applications

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide is utilized as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without requiring any catalysts or external intervention, presenting a significant advancement in materials science for creating durable and self-repairing materials (Rekondo et al., 2014).

Unsymmetrical P‐Chirogenic Bis(phosphane) Ligands

A series of bis(phosphanes) are synthesized and applied in Rhodium-catalyzed asymmetric hydrogenations, demonstrating extremely high enantioselectivities. This study showcases the potential of unsymmetrical BisP* ligands in achieving high enantioselectivity in chemical reactions, highlighting the importance of the differentiation between the chiral environments at the two phosphorus atoms (Ohashi et al., 2002).

Corrosion Control of Mild Steel

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates significant inhibition performance on mild steel corrosion in hydrochloric acid medium, achieving up to 98% efficiency. This research underlines the effectiveness of organic compounds in corrosion inhibition, providing insights into protective strategies for industrial materials (Bentiss et al., 2009).

Protonated Sapphyrins as Phosphate Receptors

Protonated forms of sapphyrin are capable of stabilizing inner-sphere complexes with phosphate-derived monoanions, offering a novel approach to phosphate anion chelation. This finding has implications for the development of selective phosphate receptors in chemical and environmental analysis (Král et al., 1996).

Organophosphate Esters in Children

A study on the concentrations and age trends of organophosphate ester (OPE) exposures in infants and young children reveals significant exposure through various means, including breast milk. This research contributes to the understanding of early life exposure risks to OPEs, which are suspected to have reproductive toxicity, carcinogenicity, and neurotoxicity (He et al., 2018).

Viscosity Reducing Comonomer for Phthalonitrile Resins

Bis(4-cyanophenyl) phenyl phosphate is introduced as a viscosity reducing comonomer for phthalonitrile resins, showing promise for advanced processing properties suitable for cost-effective injection processing. This development indicates potential for enhancing the manufacturability and application of phthalonitrile resins in various industrial sectors (Terekhov et al., 2019).

Properties

IUPAC Name

bis(4-aminophenyl) hydrogen phosphate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O4P.2ClH/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12;;/h1-8H,13-14H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBSVANSPXBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.